3-Indoleacrylic acid is a natural product found in Chondria atropurpurea with data available.
3-Indoleacrylic acid
CAS No.: 29953-71-7
Cat. No.: VC21538963
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29953-71-7 |
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Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | (E)-3-(1H-indol-3-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ |
Standard InChI Key | PLVPPLCLBIEYEA-AATRIKPKSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O |
SMILES | C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O |
Melting Point | 180 - 186 °C |
Chemical Identity and Structure
3-Indoleacrylic acid (IAA) is chemically defined as (E)-3-(indol-3-yl)acrylic acid, representing an acrylic acid derivative where a hydrogen at position 3 is substituted with an indol-3-yl group. The compound possesses both an indole moiety and a carboxylic acid group connected by an unsaturated carbon chain. This unique structural arrangement contributes to its biological activities and chemical reactivity across various systems .
Nomenclature and Identification
The compound is recognized by several synonyms in scientific literature, including indole-3-acrylic acid, beta-indoleacrylic acid, and trans-indole-3-acrylic acid. Its chemical identity is precisely cataloged through various standardized identifiers that facilitate its recognition in chemical databases and research literature .
Identifier Type | Value |
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CAS Number | 1204-06-4 |
Molecular Formula | C₁₁H₉NO₂ |
Molecular Weight | 187.19 g/mol |
IUPAC Name | (2E)-3-(1H-indol-3-yl)prop-2-enoic acid |
FDA UNII | 83X500J040 |
EPA Substance Registry | 2-Propenoic acid, 3-(1H-indol-3-yl)- |
Physical and Chemical Properties
3-Indoleacrylic acid typically appears as a light yellow to yellow-beige crystalline powder. Its physical properties highlight its potential for various applications in research and industrial settings .
Property | Value |
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Melting Point | 185°C (with decomposition) |
Boiling Point | 321.94°C (estimated) |
Density | 1.1963 g/cm³ (estimated) |
Refractive Index | 1.4900 (estimated) |
pKa | 4.59±0.10 (predicted) |
Water Solubility | Freely soluble |
Form | Powder |
Color | White to light yellow |
The compound's weak acidic nature, determined by its carboxylic acid group, influences its interactions with biological systems and its potential applications in various pH environments. Its membrane localization, predicted from its logP value, suggests important implications for its biological activities, particularly in cellular systems .
Synthesis and Purification
The synthesis of 3-indoleacrylic acid has been documented in chemical literature, with several established methods available to researchers. The compound can be synthesized through various approaches, though specific parameters may influence yield and purity .
Synthetic Methods
Biological Functions and Metabolism
3-Indoleacrylic acid demonstrates diverse biological activities across different organisms, from plants to microbes to potentially animals. Its functional versatility makes it an intriguing subject for research across multiple biological disciplines.
Role in Plant Systems
In plants, 3-indoleacrylic acid functions as a natural auxin, contributing to growth hormone activities. This classification places it among important signaling molecules that regulate plant development, growth patterns, and responses to environmental stimuli .
Microbial Production and Interactions
The compound exhibits notable antimicrobial properties, particularly against fungal organisms. Research has demonstrated that 3-indoleacrylic acid can inhibit mycelial growth of the fungus Neurospora crassa. This inhibition leads to the accumulation of indoleglycerol phosphate within fungal cells, which subsequently influences the rate of tryptophan synthetase activity .
The biosynthesis of 3-indoleacrylic acid likely involves a two-stage production process, particularly relevant in mammalian systems:
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Intestinal microorganisms first catabolize tryptophan to produce indole derivatives
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These derivatives are subsequently absorbed and converted into indoleacrylic acid and its glycine conjugate, indolylacryloylglycine (IAcrGly)
Specific microbial species have been identified as producers of indoleacrylic acid, including Clostridium sporogenes and members of the genus Peptostreptococcus, highlighting the importance of the gut microbiome in its production in mammalian systems .
Research Applications
The unique properties of 3-indoleacrylic acid have facilitated its application across multiple research domains, from molecular biology to agricultural science.
Gene Expression Induction
One of the established applications of 3-indoleacrylic acid is in molecular biology research, where it serves as an inducer of gene transcription. Specifically, the compound has been utilized for the induction of ribokinase expression in Escherichia coli. This application relies on an expression system wherein the gene of interest is cloned into plasmids containing the trpE promoter, which responds to the presence of indoleacrylic acid .
Antimicrobial Activities
The demonstrated ability of 3-indoleacrylic acid to inhibit fungal growth, particularly in Neurospora crassa, points to potential applications in antifungal research and possibly agricultural protection strategies. The compound's effect on indoleglycerol phosphate accumulation and tryptophan synthetase activity in these organisms reveals potential metabolic targets for antimicrobial development .
Nematicidal Applications
Recent research has highlighted the nematicidal properties of the cis isomer of 3-indoleacrylic acid. Isolated from Streptomyces youssoufiensis YMF3.862, cis-3-indoleacrylic acid demonstrated significant activity against the root-knot nematode Meloidogyne incognita, a major agricultural pest affecting various crops, including tomatoes .
In controlled studies, cis-3-indoleacrylic acid caused distinctive morphological changes in M. incognita juveniles, including swollen bodies with apparent cuticle surface cracks. The compound exhibited a half-maximal lethal concentration (LC₅₀) of 16.31 μg/mL after 24 hours of exposure, indicating potent nematicidal activity .
The mechanism of action involves inhibition of V-ATPase, a crucial enzyme for maintaining cellular pH homeostasis. At a concentration of 20 μg/mL, cis-3-indoleacrylic acid significantly suppressed V-ATPase expression and reduced enzyme activity by 84.41%. This inhibition results in significant hydrogen ion (H⁺) accumulation within nematode bodies, disrupting pH balance by decreasing intracellular pH while increasing extracellular pH values .
Field application studies demonstrated that at 50 μg/mL, cis-3-indoleacrylic acid achieved 71.06% control efficiency against M. incognita on tomato plants, suggesting promising potential as a natural nematicide for agricultural applications .
Analytical Identification
Various analytical techniques facilitate the identification and quantification of 3-indoleacrylic acid in research and industrial contexts.
Chromatographic Analysis
Gas chromatography data is available for derivatives of 3-indoleacrylic acid, particularly its methyl ester (methyl (2E)-3-(1H-indol-3-yl)acrylate). Using a VF-5MS capillary column with multi-step temperature programming from 60°C to 270°C, the methyl ester exhibits Van Den Dool and Kratz retention indices of 2230 and 2231.5 in separate analyses .
Spectroscopic Properties
Ultraviolet spectroscopy provides characteristic absorption maxima for 3-indoleacrylic acid when analyzed in methanol:
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225 nm
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274 nm
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325 nm
These spectroscopic properties can serve as identifying features for quality control and research applications .
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